Methyl 6-dehydroabietate Methyl 6-dehydroabietate
Brand Name: Vulcanchem
CAS No.: 18492-76-7
VCID: VC21059737
InChI: InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1
SMILES: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

Methyl 6-dehydroabietate

CAS No.: 18492-76-7

Cat. No.: VC21059737

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-dehydroabietate - 18492-76-7

Specification

CAS No. 18492-76-7
Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate
Standard InChI InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1
Standard InChI Key GNEXBBYESLSHNT-HMXCVIKNSA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C
SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C

Introduction

Methyl 6-dehydroabietate is a chemical compound classified as a diterpenoid, specifically a derivative of dehydroabietic acid. Its molecular formula is C21H28O2C_{21}H_{28}O_{2}, and it has a molecular weight of approximately 312.4 g/mol. This compound is notable for its presence in various coniferous trees, particularly within the resin of species such as Pinus densiflora and Torreya nucifera .

Structural Representation

The structural formula can be represented in various formats:

  • IUPAC Name: methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate

  • SMILES Notation: CC(C)C1=CC2=C(C=C1)[C@]3(CCCC@@(C)C(=O)OC)C

  • InChIKey: GNEXBBYESLSHNT-HMXCVIKNSA-N

Biological Activities

Research has indicated that methyl 6-dehydroabietate exhibits several biological activities, including antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains and possess antifungal effects .

Synthesis and Applications

Methyl 6-dehydroabietate can be synthesized through various methods, often starting from natural sources or through chemical modifications of related compounds.

Synthetic Pathways

  • Natural Extraction: Isolated from the resin of specific coniferous trees.

  • Chemical Synthesis: Can be synthesized from dehydroabietic acid through esterification processes.

Applications

This compound has potential applications across multiple fields:

  • Pharmaceuticals: Investigated for use in developing antimicrobial agents.

  • Agriculture: Explored for its potential as a natural pesticide or fungicide.

  • Cosmetics: Studied for incorporation into formulations due to its beneficial properties.

Research Findings

Recent studies have focused on the biological activities and potential therapeutic uses of methyl 6-dehydroabietate:

Study ReferenceFocus AreaKey Findings
Burčová et al., 2018Antimicrobial ActivityDemonstrated significant antibacterial effects against specific strains .
PubChem DatabaseChemical PropertiesComprehensive data on structure and properties .
EPA StudyBiological ActivityHighlighted potential antifungal properties .

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